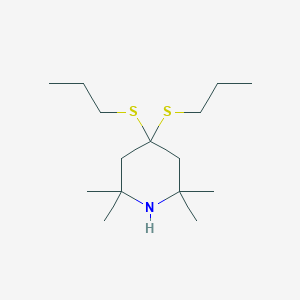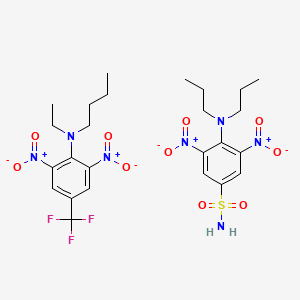
Benefin-oryzalin mixt.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benefin-oryzalin mixture is a preemergence herbicide used to control a variety of grassy and broadleaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benefin is synthesized through the nitration of aniline followed by alkylation with butyl chloride. Oryzalin is synthesized by the nitration of dipropylamine followed by sulfonation with sulfuric acid .
Industrial Production Methods
In industrial settings, benefin and oryzalin are produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The compounds are then formulated into granular or liquid products for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
Benefin and oryzalin primarily undergo hydrolysis and photodegradation in the environment. They are relatively stable under normal conditions but can be broken down by microbial activity in the soil .
Common Reagents and Conditions
Hydrolysis: Water and microbial enzymes.
Photodegradation: Sunlight and oxygen.
Major Products Formed
The major products formed from the degradation of benefin and oryzalin include various nitroaniline derivatives and sulfonamide compounds .
Applications De Recherche Scientifique
Benefin-oryzalin mixture is widely used in agricultural research to study weed control and crop management. It is also used in environmental studies to understand the impact of herbicides on soil health and microbial activity .
Mécanisme D'action
Benefin and oryzalin inhibit cell division by binding to tubulin proteins, which are essential for the formation of microtubules. This disruption prevents the formation of the mitotic spindle, thereby inhibiting cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluralin: Another dinitroaniline herbicide with similar mode of action.
Pendimethalin: Used for preemergence control of annual grasses and broadleaf weeds.
Prodiamine: Provides long-lasting preemergence control of weeds
Uniqueness
The benefin-oryzalin mixture is unique in its combination, providing a broader spectrum of weed control compared to using either compound alone. This combination also reduces the likelihood of weed resistance developing .
Propriétés
Numéro CAS |
117266-31-6 |
|---|---|
Formule moléculaire |
C25H34F3N7O10S |
Poids moléculaire |
681.6 g/mol |
Nom IUPAC |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C13H16F3N3O4.C12H18N4O6S/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3;7-8H,3-6H2,1-2H3,(H2,13,21,22) |
Clé InChI |
JCGJWLMZTCIWEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


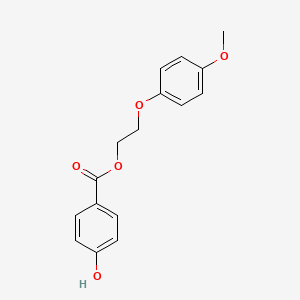
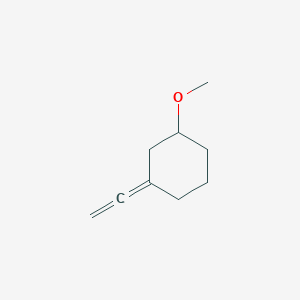
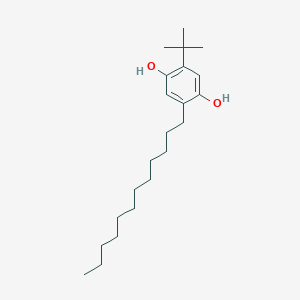
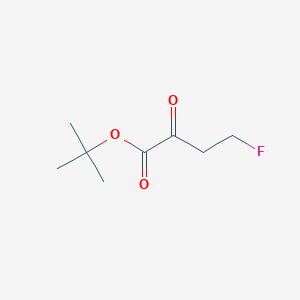
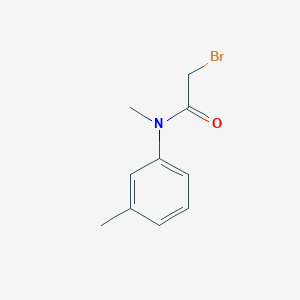
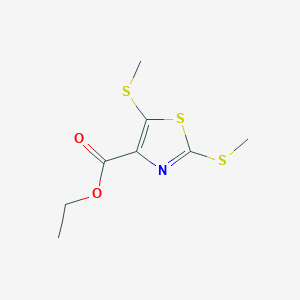
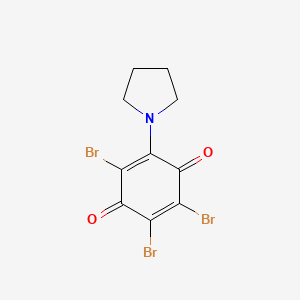
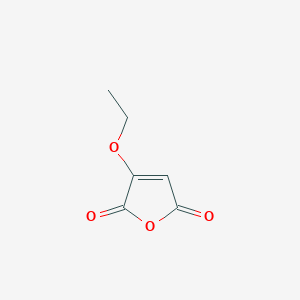
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
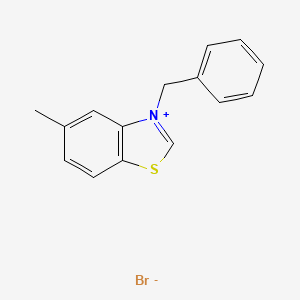
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
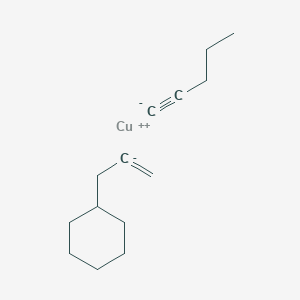
silane](/img/structure/B14306751.png)
